2-Nonanone-d5
Description
Properties
CAS No. |
1398065-76-3 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
147.273 |
IUPAC Name |
1,1,1,3,3-pentadeuteriononan-2-one |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2 |
InChI Key |
VKCYHJWLYTUGCC-QCCORQSASA-N |
SMILES |
CCCCCCCC(=O)C |
Synonyms |
Heptyl methyl ketone-d5; Methyl heptyl ketone-d5; Methyl n-heptyl ketone-d5; NSC 14760-d5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nonanone-d5 can be synthesized through various methods. One common approach involves the deuteration of 2-Nonanone. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst . Another method involves the oxidation of nonanal using an oxidizing agent such as potassium permanganate .
Industrial Production Methods
Industrial production of this compound often involves the large-scale deuteration of 2-Nonanone. This process is carried out under controlled conditions to ensure the high purity and yield of the deuterated product. The reaction is typically conducted in specialized reactors designed to handle deuterium gas and other reagents safely .
Chemical Reactions Analysis
Types of Reactions
2-Nonanone-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 2-Nonanol.
Substitution: Depending on the nucleophile, products can include halogenated or aminated derivatives.
Scientific Research Applications
2-Nonanone-d5 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Nonanone-d5 involves its interaction with various molecular targets. In biological systems, it can inhibit the DnaK-dependent refolding of heat-inactivated bacterial luciferases, particularly in Escherichia coli cells lacking the small chaperone IbpB. This inhibition is due to the interaction of this compound with hydrophobic segments of proteins, preventing their proper folding .
Comparison with Similar Compounds
Key Characteristics of 2-Nonanone-d5 (Inferred):
- Molecular Formula : C₉H₁₃D₅O (approximate molecular weight: ~147.24 g/mol, assuming five deuterium substitutions).
- Functional Group : Ketone (positioned at carbon 2).
- Applications : Isotopic labeling for metabolic studies, environmental analysis, and pharmaceutical research .
Comparison with Similar Compounds
Structural Isomers: 2-Nonanone vs. 5-Nonanone
Both 2-nonanone and 5-nonanone are structural isomers with the molecular formula C₉H₁₈O but differ in the position of the ketone group.
Key Differences :
Deuterated Analog: this compound vs. Non-Deuterated 2-Nonanone
Deuteration introduces isotopic effects that influence physical and analytical properties:
| Property | This compound | 2-Nonanone |
|---|---|---|
| Molecular Weight | ~147.24 g/mol | 142.24 g/mol |
| Boiling Point | Slightly higher (isotopic effect) | ~180–185°C |
| NMR Spectra | Distinct deuterium peaks | Standard proton NMR signals |
| Applications | Internal standard in MS/GC | Solvent, intermediate in synthesis |
Isotopic Effects :
- Deuteration reduces vapor pressure and alters partition coefficients, making this compound ideal for tracing in environmental samples .
- In mass spectrometry, the +5 amu shift distinguishes it from non-deuterated analogs .
Functional Group Analogs: 2-Nonanol
2-Nonanol (C₉H₂₀O) is an alcohol analog of 2-nonanone, differing only in the functional group:
Functional Group Impact :
- The hydroxyl group in 2-nonanol increases boiling point due to hydrogen bonding.
- 2-Nonanone’s ketone group makes it more reactive in oxidation reactions compared to alcohols .
Deuterated Aromatic Ketones: 5-Amino-2-nitrobenzophenone-d5
While structurally distinct, 5-amino-2-nitrobenzophenone-d5 (C₁₃H₅D₅N₂O₃) shares isotopic labeling applications with this compound:
Shared Features :
- Both serve as internal standards in mass spectrometry, leveraging deuterium for signal differentiation .
Research Findings and Data Gaps
- 5-Nonanone Safety Data: Documented hazards include flammability (flash point: 65°C) and incompatibility with strong oxidizers . Toxicological data (e.g., acute toxicity) remain unspecified .
- This compound: Limited direct data exist, but deuterated compounds generally follow similar safety profiles with added stability in isotopic studies .
Biological Activity
2-Nonanone-d5, a deuterated form of 2-nonanone, is a ketone with the chemical formula C₉H₁₈O. Its biological activity has garnered attention due to its potential applications in various fields, including food science, pharmacology, and environmental studies. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential therapeutic uses.
This compound is characterized by the presence of five deuterium atoms, which makes it useful for tracing metabolic pathways in biological systems. It is a colorless liquid with a distinctive odor and belongs to the class of organic compounds known as ketones. The compound is structurally similar to other nonanones but exhibits unique properties due to its isotopic labeling.
Metabolic Pathways
Research indicates that 2-nonanone undergoes various metabolic transformations in biological systems. It is primarily metabolized through oxidative pathways, leading to the formation of several metabolites. Notably, it can be converted into γ-diketones through ω-oxidation processes. These metabolites are significant because they may exhibit different biological activities compared to the parent compound.
| Metabolite | Pathway | Biological Activity |
|---|---|---|
| 2,5-Nonanedione | ω-oxidation | Neurotoxic effects observed in animal studies |
| 2-Hexanone | Oxidative metabolism | Potentially involved in neurotoxicity |
| Carbon Dioxide | Complete oxidation | Non-toxic end product |
Toxicological Effects
The toxicological profile of this compound reveals potential neurotoxic effects, particularly when combined with other compounds such as methyl ethyl ketone. Studies have shown that chronic exposure can lead to clinical neuropathy characterized by axonal swellings filled with neurofilaments. The combination of 2-nonanone with other ketones can significantly enhance its neurotoxicity.
Case Study: Neurotoxicity in Rats
A study involving rats demonstrated that exposure to 2-nonanone resulted in notable neurotoxic effects, including:
- Clinical neuropathy with giant axonal swellings.
- Discoloration of fur indicating systemic effects.
- Enhanced toxicity when co-administered with other ketones.
Food Sources and Biomarkers
2-Nonanone is found in various food items such as corn, ginger, and cloves. Its presence in these foods suggests that it may serve as a biomarker for dietary intake. The compound's detection in human metabolism has been linked to several health conditions, including:
- Ulcerative colitis
- Crohn's disease
- Nonalcoholic fatty liver disease
Therapeutic Potential
Despite its toxicological concerns, this compound may have therapeutic applications due to its properties as a plant metabolite. Research into its anti-inflammatory and antimicrobial activities is ongoing, suggesting potential roles in developing new treatments for various conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
